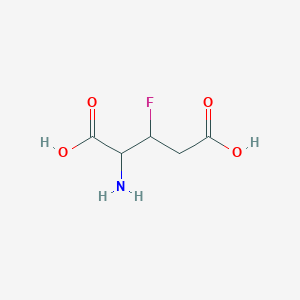
Erythro-3-Fluoro-L-Glutamic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erythro-3-Fluoro-L-Glutamic Acid is a fluorinated analogue of the naturally occurring amino acid, L-glutamic acid. This compound is of significant interest in the fields of chemistry and biochemistry due to its unique properties conferred by the presence of a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Erythro-3-Fluoro-L-Glutamic Acid typically involves the fluorination of L-glutamic acid. One common method is the direct fluorination using elemental fluorine or other electrophilic fluorinating agents. Another approach involves the use of fluorinase enzymes, which catalyze the formation of carbon-fluorine bonds under mild conditions .
Industrial Production Methods
Industrial production of fluorinated amino acids, including this compound, often employs chemical catalysis methods. These methods include the use of sulfur tetrafluoride and its derivatives, as well as the application of trifluoropyruvates as fluoro synthons .
Chemical Reactions Analysis
Types of Reactions
Erythro-3-Fluoro-L-Glutamic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated oxo acids.
Reduction: Reduction reactions can convert the fluorinated amino acid into its corresponding alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include fluorinated oxo acids, alcohols, and substituted amino acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Erythro-3-Fluoro-L-Glutamic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used to study enzyme-substrate interactions and metabolic pathways involving glutamic acid.
Medicine: Fluorinated amino acids are investigated for their potential use in drug development, particularly in designing enzyme inhibitors and imaging agents.
Mechanism of Action
The mechanism of action of Erythro-3-Fluoro-L-Glutamic Acid involves its interaction with specific enzymes and metabolic pathways. The fluorine atom in the compound can form strong hydrogen bonds and electrostatic interactions with enzyme active sites, altering the enzyme’s activity. This can lead to the inhibition of enzyme function or the formation of stable enzyme-substrate complexes .
Comparison with Similar Compounds
Similar Compounds
3-Fluoroglutamic Acid: Another fluorinated analogue of glutamic acid with similar properties.
DL-Fluoroglutamate: A racemic mixture of fluorinated glutamic acid.
γ-Fluoroglutamic Acid: A fluorinated derivative with the fluorine atom positioned at the gamma carbon.
Uniqueness
Erythro-3-Fluoro-L-Glutamic Acid is unique due to its specific stereochemistry and the position of the fluorine atom. This configuration can result in distinct interactions with biological molecules and different reactivity compared to other fluorinated glutamic acid derivatives .
Properties
Molecular Formula |
C5H8FNO4 |
|---|---|
Molecular Weight |
165.12 g/mol |
IUPAC Name |
2-amino-3-fluoropentanedioic acid |
InChI |
InChI=1S/C5H8FNO4/c6-2(1-3(8)9)4(7)5(10)11/h2,4H,1,7H2,(H,8,9)(H,10,11) |
InChI Key |
WUDOIEVYRDRGAN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(=O)O)N)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-Hydroxy-4-(2-methoxyphenyl)-7,7-diphenyloctahydro-2H-isoindol-2-yl]-2-(2-methoxyphenyl)propan-1-one](/img/structure/B12290817.png)

![tert-butyl N-[(1S)-3-{3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl}-1-phenylpropyl]carbamate](/img/structure/B12290838.png)
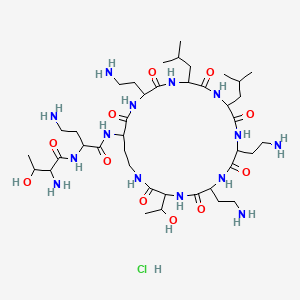


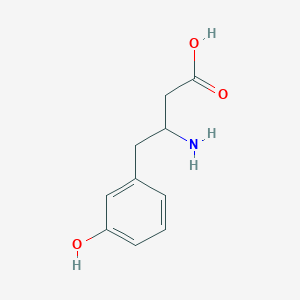
![[6-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] butanoate](/img/structure/B12290868.png)
![1-[4-[8-Amino-3-(1-methylcyclopropyl)imidazo[1,5-a]pyrazin-1-yl]naphthalen-1-yl]-3-(3-fluorophenyl)urea](/img/structure/B12290875.png)
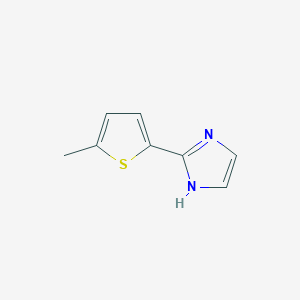
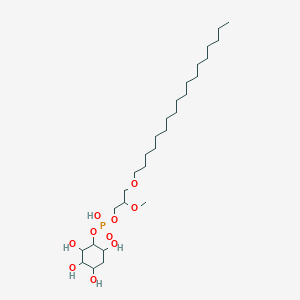
![5H-Cyclohepta[b]pyridin-5-one, 6,7,8,9-tetrahydro-9-hydroxy-, (9R)-](/img/structure/B12290881.png)


